(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide
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Description
(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide, commonly known as Br-MTP-HBr, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has a bromomethyl group attached to its second carbon atom and a tert-butyl group attached to its fourth carbon atom. The hydrobromide salt form of Br-MTP is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
Antiviral Research
The compound has been used in the synthesis of antiviral lipopeptide Cavinafungin B . This is a significant application as Cavinafungin B has shown promising results in antiviral research .
Biocatalysis
The compound has been used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . This is a growing field with potential applications in sustainable manufacturing and green chemistry .
Chemoenzymatic Synthesis
The compound has been used in chemoenzymatic synthesis, a method that combines chemical and enzymatic methods to create complex molecules . This method is particularly useful in the synthesis of complex natural products .
Drug Impurity Analysis
The compound has been linked to the formation of N-Nitrosamines, a class of compounds known to be potential carcinogens . Therefore, it’s important in the field of drug impurity analysis, where researchers study the impurities in pharmaceuticals that could have adverse effects .
DNA Damage Research
The oxidation of N-Nitrosamine species by cytochrome P450 leads to the production of carcinogenic diazonium salts that damage DNA . Therefore, the compound can be used in research related to DNA damage and repair mechanisms .
Organoboron Chemistry
Although not directly mentioned in the search results, the compound, being a bromide, could potentially be used in organoboron chemistry. Organoboron compounds are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .
properties
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-tert-butylpiperidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrN.BrH/c1-10(2,3)8-4-5-12-9(6-8)7-11;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZUADMCCWFJI-RJUBDTSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide |
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